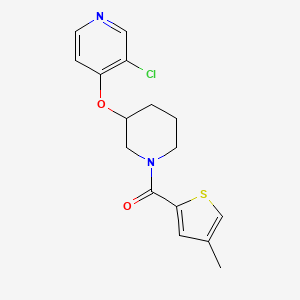

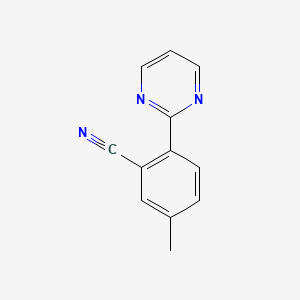

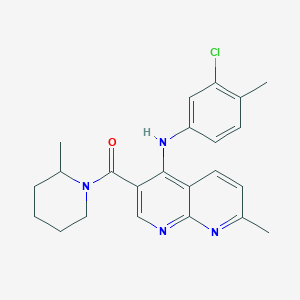

5-Methyl-2-(pyrimidin-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Methyl-2-(pyrimidin-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H9N3 . It is used in research and has been mentioned in various scientific papers .

Synthesis Analysis

The synthesis of similar compounds has been reported in scientific literature. For instance, a synthetic method for the preparation of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is an important molecular fragment of orexin Filorexant (MK-6096), has been described . This method uses 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials, and PdCl2(PPh3)2 as a metal catalyst to mediate one-pot generation of the target compound using the Negishi cross-coupling method .Scientific Research Applications

Radioligand Synthesis for PET Imaging :

- 5-Methyl-2-(pyrimidin-2-yl)benzonitrile derivatives have been utilized in the development of novel radioligands for positron emission tomography (PET) imaging. Specifically, certain analogues of this compound have demonstrated high binding affinity and moderate lipophilicity, making them suitable for PET imaging agents, particularly for imaging metabotropic glutamate receptor subtype 5 (mGluR5) (Shimoda et al., 2016).

Intermediate in Antiviral Drug Synthesis :

- 5-Methyl-2-(pyrimidin-2-yl)benzonitrile serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. It plays a key role in the production of compounds that have shown potential in treating HIV infections (Xiu-lia, 2015).

Development of AMPA Receptor Imaging Agents :

- The compound has been involved in the radiosynthesis of fluorine-18 labeled derivatives for PET tracers. These tracers are designed for imaging the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showcasing its application in neurological research and diagnostics (Yuan et al., 2016).

Synthesis of Molecular Fragments for Sleep-Wake Regulation Research :

- In the context of orexin research, closely related to sleep-wake regulation, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, a derivative of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile, has been synthesized. This compound forms a critical molecular fragment of orexin Filorexant (MK-6096), indicating its significance in sleep disorder research (Liu et al., 2020).

Corrosion Inhibition Studies :

- Schiff bases derived from pyrimidin-2-yl compounds, including derivatives of 5-Methyl-2-(pyrimidin-2-yl)benzonitrile, have shown potential as corrosion inhibitors. These compounds demonstrate significant inhibition efficiency for mild steel in hydrochloric acid solutions, indicating their utility in material science and engineering applications (Ashassi-Sorkhabi et al., 2005).

properties

IUPAC Name |

5-methyl-2-pyrimidin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-9-3-4-11(10(7-9)8-13)12-14-5-2-6-15-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBRZBTVCIFPCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=CC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(pyrimidin-2-yl)benzonitrile | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Ethylphenyl)-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2789392.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-1-phenylethanone](/img/structure/B2789395.png)

![N-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2789396.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)

![3-Chloro-6-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2789403.png)

![2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789407.png)

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2789408.png)

![2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2789411.png)